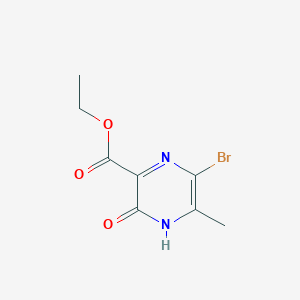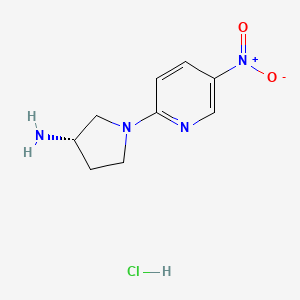![molecular formula C24H26N2O5 B2381766 (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone CAS No. 2034357-15-6](/img/structure/B2381766.png)
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
- Cytotoxicity and Apoptosis Induction: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound from the phenstatin family, demonstrates potent cytotoxicity in tumor cell lines, with nanomolar IC50 values. It induces G2/M phase arrest in the cell cycle and triggers apoptosis, marked by chromatin condensation, caspase activation, and DNA fragmentation. Its anticancer potential is attributed to inhibiting tubulin polymerization and binding to the colchicine site, which disrupts microtubule formation in cancer cells (Magalhães et al., 2013).
Synthesis and Chemical Transformations
- Oxidation Synthesis of Xanthones: Cerium ammonium nitrate-mediated oxidation of related compounds, such as (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, leads to the formation of xanthones and other products, showcasing the compound's versatility in organic synthesis (Johnson et al., 2010).
Antimicrobial Activities
Antimycobacterial Activity
Derivatives of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone display significant antimycobacterial properties, particularly against isoniazid-resistant Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Ali & Yar, 2007).
Antibacterial and Antifungal Properties
Certain derivatives of this compound show considerable antimicrobial activity, with methoxy group-containing compounds exhibiting higher effectiveness. These findings indicate the potential for developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Effects
- In Vitro and In Vivo Antitumor Effects: The compound exhibits significant antitumor activity both in vitro and in vivo, without substantial toxicity. It enhances the response to other chemotherapeutic agents like 5-fluorouracil, suggesting its utility in combination cancer therapies (Magalhães et al., 2011).
Miscellaneous Applications
- Corrosion Inhibition: Some pyrazole derivatives of the compound act as efficient corrosion inhibitors for mild steel in hydrochloric acid solution. This application demonstrates the compound's potential in industrial settings, particularly in protecting metal surfaces from corrosion (Yadav et al., 2015).
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDXSGXXGTNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)




![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)


![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
